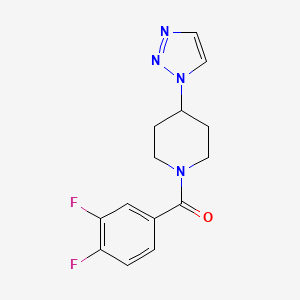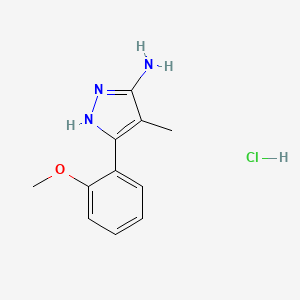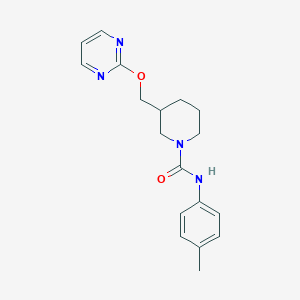
N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide, also known as MPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. MPP is a piperidine derivative that has been synthesized through a novel method, and its unique structure makes it an interesting candidate for further study.
作用机制
N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide acts as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide can increase the levels of these neurotransmitters in the brain, leading to a range of physiological effects.
Biochemical and Physiological Effects:
N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to improved mood and cognitive function. N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide has also been shown to have anti-inflammatory and antioxidant effects, which may make it useful in the treatment of diseases such as Parkinson's and Alzheimer's.
实验室实验的优点和局限性
One advantage of N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide is its unique structure, which makes it an interesting candidate for further study. Its mechanism of action, as an inhibitor of MAO, makes it a potential lead compound for the development of new drugs. However, one limitation of N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide is its limited availability and high cost, which may make it difficult to use in large-scale experiments.
未来方向
There are several future directions for the study of N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide. One potential area of research is the development of new drugs based on the structure of N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide. Another area of research is the study of N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide in the treatment of diseases such as cancer, Alzheimer's, and Parkinson's. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide, and to determine its potential as a therapeutic agent.
合成方法
N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide was synthesized through a multistep process that involved the reaction of 4-methylbenzaldehyde with 2-chloropyrimidine, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involved the reaction of the resulting compound with piperidine-1-carboxylic acid, followed by the protection of the amine group with a tert-butyloxycarbonyl (Boc) group. The Boc group was then removed using trifluoroacetic acid, resulting in the final product, N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide.
科学研究应用
N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide has shown potential as a lead compound for the development of new drugs. Its unique structure and mechanism of action make it an interesting candidate for further study. N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide has been shown to have activity against a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
N-(4-methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-14-5-7-16(8-6-14)21-18(23)22-11-2-4-15(12-22)13-24-17-19-9-3-10-20-17/h3,5-10,15H,2,4,11-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLOCRUKGKUHPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCCC(C2)COC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl N-{[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}phenylalaninate](/img/structure/B2600400.png)

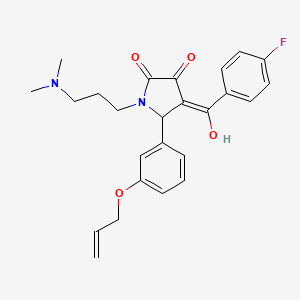
![(2S,3S)-1-Methyl-5-oxo-2-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B2600403.png)
![N-[(1-Methoxy-4-methylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2600406.png)
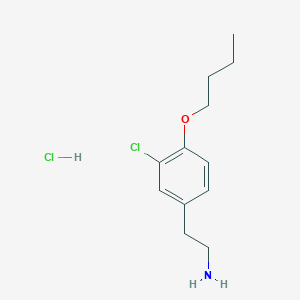
![N1-isobutyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2600409.png)
![2-Ethyl-5-((4-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600413.png)

![5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one](/img/no-structure.png)
![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B2600419.png)
